

An In-depth Technical Guide to the Chemical Properties of Ibrutinib Dimer

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Compound of Interest

Compound Name: *Ibrutinib dimer*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a crucial therapeutic agent in the treatment of various B-cell malignancies. Under certain stress conditions, particularly thermal stress, ibrutinib can undergo degradation to form impurities, including a notable dimeric species. This technical guide provides a comprehensive overview of the chemical properties of the **ibrutinib dimer**, a significant degradation product. The guide details its formation, physicochemical properties, and the analytical methodologies for its characterization. Furthermore, it contextualizes the relevance of this impurity by discussing the established signaling pathway of ibrutinib and outlining a general workflow for the identification and characterization of such degradation products. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of ibrutinib and its related substances.

Introduction

Ibrutinib is a first-in-class covalent inhibitor that targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.^[1] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.^[2] The stability of ibrutinib is a critical factor in its pharmaceutical development and formulation. Forced degradation studies, conducted under various stress conditions such as heat, light, acid, base, and oxidation, are

essential for identifying potential degradation products and understanding the drug's intrinsic stability.[3][4] One such degradation product that has been identified, particularly under thermal stress, is a dimer of ibrutinib.[5] The formation of this dimer can impact the drug's physicochemical properties, such as solubility and permeability, and is therefore of significant interest in pharmaceutical research and quality control.[5]

Chemical Properties of Ibrutinib Dimer

The **ibrutinib dimer** is a significant impurity that has been observed to form under thermal stress conditions.[5] Its characterization is crucial for ensuring the quality, safety, and efficacy of ibrutinib drug products.

Structure and Identification

The **ibrutinib dimer** is identified by the molecular formula $C_{50}H_{48}N_{12}O_4$ and has a molecular weight of approximately 881.0 g/mol .[6][7] The IUPAC name for this compound is 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one.[6]

Physicochemical Properties

Quantitative data on the physicochemical properties of the isolated **ibrutinib dimer** are not extensively available in the public domain. However, some computed and observed properties are summarized in the table below. The formation of the dimer has been qualitatively linked to a decrease in the solubility and permeability of ibrutinib.[5]

Property	Value	Source
Molecular Formula	C50H48N12O4	[6][7]
Molecular Weight	~881.0 g/mol	[6][7]
XLogP3 (Computed)	7.5	[6]
Solubility	Decreased compared to Ibrutinib (qualitative)	[5]
Permeability	Decreased compared to Ibrutinib (qualitative)	[5]
Melting Point	Data not available	
pKa	Data not available	

Formation of Ibrutinib Dimer

The **ibrutinib dimer** is primarily formed as a thermal degradation product.[5] Studies on the amorphization of ibrutinib using techniques that involve elevated temperatures, such as melt quenching and hot-melt extrusion, have shown the presence of this dimer.[8] The formation of the dimer is more pronounced at higher temperatures.[8] While the precise chemical mechanism of dimerization under thermal stress has not been fully elucidated in the reviewed literature, it is considered a significant thermal degradation pathway for ibrutinib.[5][8]

Experimental Protocols

The identification and characterization of the **ibrutinib dimer** are typically carried out within the framework of forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[4]

Forced Degradation (Stress Testing) of Ibrutinib

Objective: To generate potential degradation products of ibrutinib under various stress conditions to assess its intrinsic stability and to develop stability-indicating analytical methods.

Methodology:

- Preparation of Ibrutinib Stock Solution: Prepare a stock solution of ibrutinib in a suitable solvent (e.g., a mixture of acetonitrile and water).[8]
- Stress Conditions:
 - Acidic Hydrolysis: Treat the ibrutinib solution with an acid (e.g., 1N HCl) and heat at a specified temperature (e.g., 80°C) for a defined period.[4]
 - Alkaline Hydrolysis: Treat the ibrutinib solution with a base (e.g., 0.1N NaOH) and heat at a specified temperature (e.g., 80°C) for a defined period.[4]
 - Oxidative Degradation: Treat the ibrutinib solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature for a defined period.[4]
 - Thermal Degradation: Expose solid ibrutinib to dry heat at a high temperature (e.g., 105°C) for a defined period.[4] To specifically induce dimer formation, higher temperatures as used in melt-quenching (e.g., 165-240°C) can be applied.[8]
 - Photolytic Degradation: Expose the ibrutinib solution to UV light (e.g., 254 nm) and/or visible light for a defined period.[4]
- Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating method, typically UPLC-MS.[4][8]

Analytical Characterization of the Ibrutinib Dimer

Objective: To identify, isolate, and structurally elucidate the **ibrutinib dimer** from the stressed samples.

Methodology:

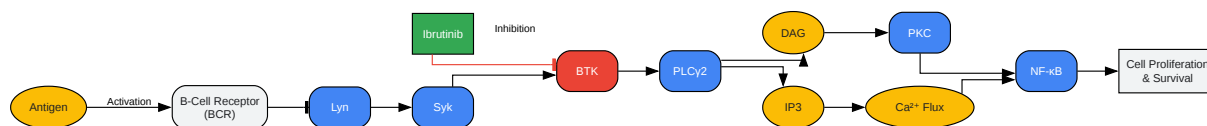
- Chromatographic Separation (UPLC):
 - Column: A reversed-phase column, such as a C18 column, is typically used.[3]
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.[3]

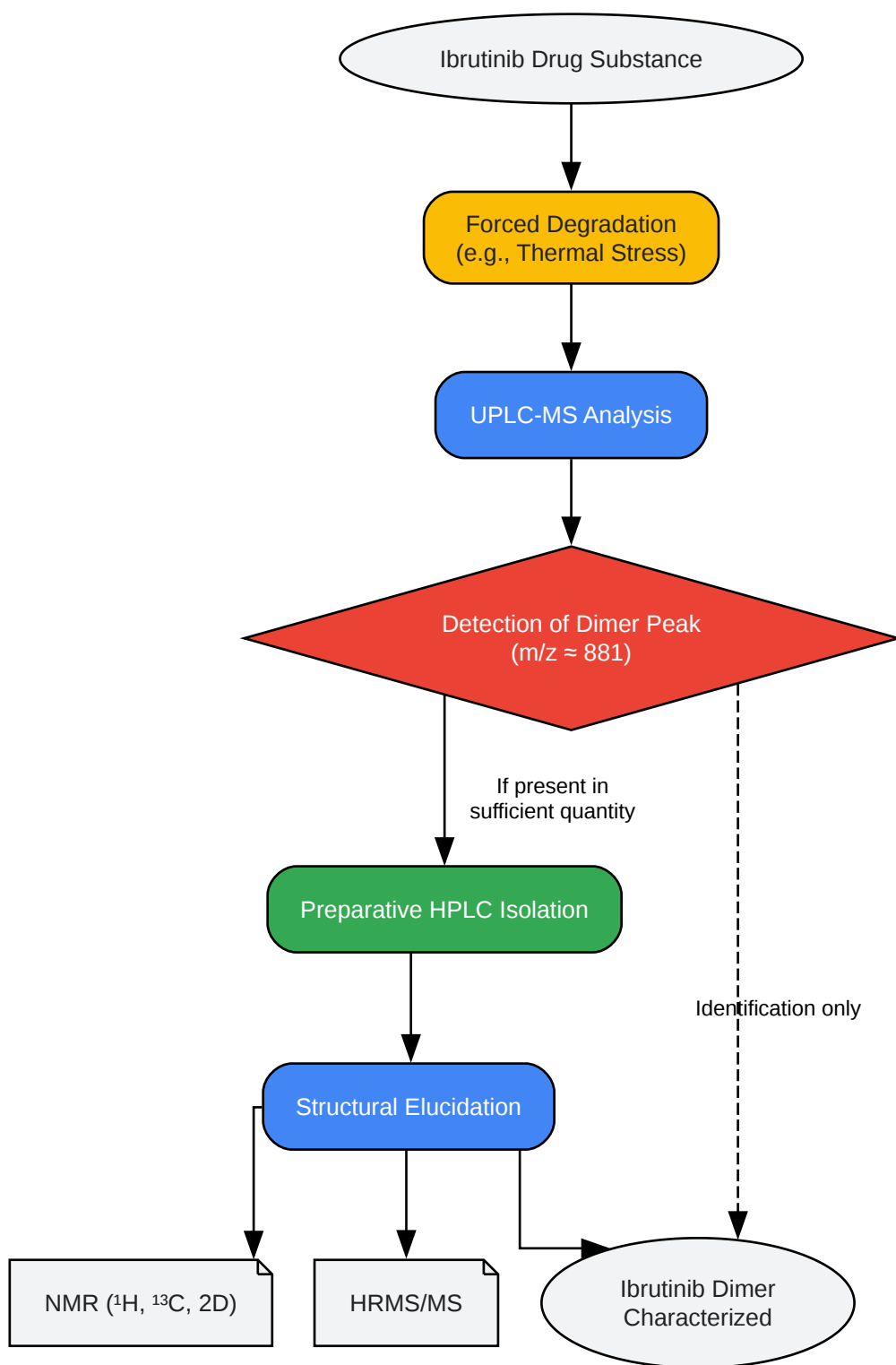
- Detection: UV detection at a suitable wavelength (e.g., 215 nm or 254 nm) and mass spectrometry (MS) are used for detection.[8] The **ibrutinib dimer** has been reported to have a retention time of approximately 13.2-13.6 minutes under specific UPLC conditions. [5]
- Mass Spectrometry (MS) Analysis:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[8]
 - Mass Analyzer: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is used to determine the accurate mass of the parent ion and its fragments, which is crucial for confirming the elemental composition.[3] The dimer is identified by its characteristic m/z of approximately 881.[8]
 - Tandem MS (MS/MS): Fragmentation of the parent ion is performed to obtain structural information.
- Isolation (Preparative HPLC):
 - If sufficient quantities of the dimer are present in the stressed samples, it can be isolated using preparative high-performance liquid chromatography (HPLC) for further characterization.
- Structural Elucidation (NMR):
 - Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR, ^{13}C NMR, and 2D NMR techniques) of the isolated dimer is the definitive method for unambiguous structure elucidation.

Visualizations

Ibrutinib Signaling Pathway

Ibrutinib targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the simplified BCR signaling cascade and the point of inhibition by ibrutinib.





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